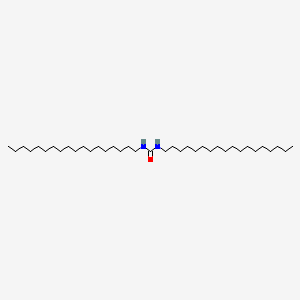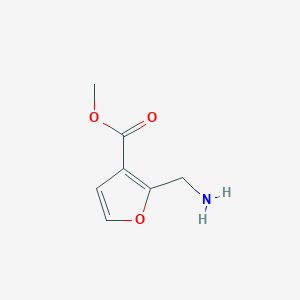
(3,4-Dihydro-1-naphthyloxy)trimethylsilane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of (3,4-Dihydro-1-naphthyloxy)trimethylsilane is C13H18OSi . It has a molecular weight of 218.36692 g/mol . The molecule contains a total of 34 bonds. There are 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of (3,4-Dihydro-1-naphthyloxy)trimethylsilane include a refractive index of 1.5287 (lit.), a boiling point of 63-65 °C/0.01 mmHg (lit.), and a density of 0.983 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Dielectric Thin Film Deposition
- Trimethylsilane, a related compound, is used to deposit dielectric thin films in PECVD systems. This application is significant for creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, crucial in advanced device multilevel metal interconnection schemes (Loboda, 1999).
Gas Chromatographic Separations
- Derivatives of trimethylsilane have been used in creating stationary phases for gas chromatography. This is instrumental in enhancing the efficiency of columns and enabling the separation of complex mixtures, including π-conjugated structures (Xinxin He et al., 2016).
Polymer Synthesis
- Optically active bifunctional disiloxanes, closely related to trimethylsilane compounds, are used in synthesizing optically active and isotactic polymers. Such polymers have applications in materials science due to their high stereoregularity and optical purity (Yuning Li & Y. Kawakami, 1998).
Photochromic and Mechanical Properties in Coatings
- Compounds containing trimethylsilane groups are utilized in the development of photochromic coatings. These coatings exhibit desirable properties like photostability and abrasion resistance, which are valuable in various industrial applications (L. Hou et al., 1997).
Organometallic Chemistry
- In organometallic chemistry, (3,4-Dihydro-1-naphthyloxy)trimethylsilane and its derivatives are explored for their reactivity and structural characteristics. This has implications in the synthesis of complex organic compounds and the development of new catalysts (K. Tamao et al., 2002).
Ophthalmic Lens Materials
- Trimethylsilane derivatives are also being used in the synthesis of high oxygen permeable ophthalmic lens materials. This application issignificant for advancing the quality and functionality of eye care products (Min-Jae Lee & A. Sung, 2021).
Epoxy Compounds in Polymerization
- Epoxy compounds with trimethylsilyl groups are utilized in polymerization, yielding high polymers with significant applications in materials science. This process affects the molecular weight and properties of the resulting polymers, making it crucial for tailored material development (T. Tsuruta et al., 1968).
Cross-Dehydrocoupling Reactions
- Cross-dehydrocoupling reactions of trimethylsilane derivatives are used in the synthesis of polymers with specific stereochemical configurations. This is important for creating materials with defined physical and chemical properties, useful in various industrial applications (M. Oishi et al., 2001).
Eigenschaften
IUPAC Name |
3,4-dihydronaphthalen-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9-10H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUIWDWUUCGKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401164 | |
| Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
CAS RN |
38858-72-9 | |
| Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)


![7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B1598530.png)




